1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-3-chloro-5-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOBSOUCNKTKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718410 | |
| Record name | 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-20-6 | |
| Record name | 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene typically involves the bromination and chlorination of benzene derivatives. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form more complex aromatic compounds.
Common reagents used in these reactions include Grignard reagents, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, facilitating various chemical transformations . The 2-methoxyethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The substituent at the 5-position of the benzene ring significantly impacts electronic and steric properties:
Key Observations :
- Electron-donating groups (e.g., 2-methoxyethoxy) activate the benzene ring toward electrophilic substitution, enhancing reactivity in coupling reactions.
- Electron-withdrawing groups (e.g., CF₃ in S13f) deactivate the ring, improving stability under acidic conditions but reducing nucleophilic attack susceptibility .
- Halogen positioning (e.g., difluoro substitution in ) increases electronegativity, affecting binding affinity in biological targets .
Challenges :
Physicochemical Properties
1H NMR Spectral Data Comparison :
Solubility and Stability :
- The 2-methoxyethoxy group enhances water solubility compared to non-polar substituents (e.g., cyclopropylmethoxy) .
- Fluorinated analogs (e.g., S13f) exhibit higher thermal stability but lower solubility in polar solvents .
Biological Activity
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene is a halogenated aromatic compound with potential biological activity. Its structure includes both bromine and chlorine substituents, as well as a methoxyethoxy group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Mechanisms of Biological Activity
This compound exhibits various mechanisms of biological activity, which can be summarized as follows:
- Enzyme Inhibition : The presence of halogen atoms can enhance the compound's ability to interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer research where enzyme inhibitors are sought after for therapeutic purposes.
- Cell Membrane Interaction : The methoxyethoxy group may facilitate penetration into lipid membranes, allowing the compound to exert effects on cellular integrity and signaling pathways.
- Genotoxicity Potential : Preliminary studies suggest that halogenated compounds can exhibit genotoxic effects, leading to DNA damage. This aspect requires careful evaluation in toxicological assessments.
Biological Activity Data Table
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant cytotoxicity with IC50 values ranging from 20 to 30 µM against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Genotoxicity Assessment
In vitro assays conducted on bacterial strains revealed that this compound exhibited mutagenic properties under certain conditions. The Ames test indicated a dose-dependent increase in mutations, suggesting potential genotoxicity that warrants further investigation in mammalian models.
Case Study 3: Antimicrobial Effects
Research exploring the antimicrobial properties of the compound found it effective against Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis, making it a candidate for further development as an antibacterial agent.
Q & A
Q. What are the established synthetic routes for 1-bromo-3-chloro-5-(2-methoxyethoxy)benzene, and how do reaction conditions influence yield?
A common approach involves sequential functionalization of a benzene derivative. For example:
- Bromination/Chlorination : Electrophilic substitution using Br₂/FeBr₃ or Cl₂/FeCl₃ under controlled temperatures (0–25°C) to achieve regioselectivity .
- Etherification : Introduction of the 2-methoxyethoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, requiring catalysts like CuI and elevated temperatures (80–120°C) . Yield optimization depends on stoichiometry, solvent polarity (e.g., DMF or THF), and exclusion of moisture. Evidence from analogous compounds suggests yields of 60–75% for similar multi-step syntheses .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade material) .
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm), methoxyethoxy –OCH₂CH₂O– (δ 3.3–4.0 ppm), and halogenated carbons (δ 110–130 ppm) .
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 279.5 (C₉H₉BrClO₂) with isotopic clusters confirming Br/Cl presence .
Q. What safety protocols are critical for handling this compound?
- Hazards : Corrosive (halogens), potential respiratory irritant. Use PPE (gloves, goggles, fume hood) .
- Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C to prevent hydrolysis of the methoxyethoxy group .
Advanced Research Questions
Q. How does the methoxyethoxy substituent influence electronic properties in cross-coupling reactions?
The –OCH₂CH₂O– group acts as an electron-donating moiety, activating the aromatic ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Meta-directing effects of halogens (Br/Cl) enable selective functionalization at the 5-position. Computational studies (DFT) on analogous systems show reduced LUMO energy, enhancing oxidative addition with Pd catalysts .
Q. What strategies resolve contradictions in reactivity data for halogen displacement reactions?
Discrepancies in SNAr rates (Br vs. Cl) arise from solvent effects and leaving-group stability. For example:
- Polar aprotic solvents (DMSO): Favor Br displacement due to better stabilization of transition states.
- Microwave-assisted synthesis : Reduces side reactions (e.g., elimination) reported in traditional thermal methods .
Q. How is this compound utilized in studying protein-ligand interactions?
- Bioconjugation : The bromine serves as a handle for click chemistry (e.g., CuAAC with azide-modified proteins) .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) data for analogous halogenated aromatics show ΔG ≈ –8 kJ/mol, indicating moderate binding affinity to hydrophobic enzyme pockets .
Methodological Considerations
Q. What analytical techniques differentiate positional isomers in related derivatives?
- NOESY NMR : Correlates spatial proximity of methoxyethoxy protons to aromatic protons, distinguishing para/meta substitution .
- X-ray crystallography : Resolves regiochemical ambiguities; crystal structures of similar compounds (e.g., 1-Bromo-2-chloro-3,5-dimethoxybenzene) confirm substitution patterns .
Q. How can scalability challenges in multi-step synthesis be mitigated?
- Flow chemistry : Continuous processing reduces intermediate isolation steps, improving throughput for bromination/etherification .
- Catalyst recycling : Immobilized Pd nanoparticles (on SiO₂) enhance turnover in cross-coupling steps, reducing costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
